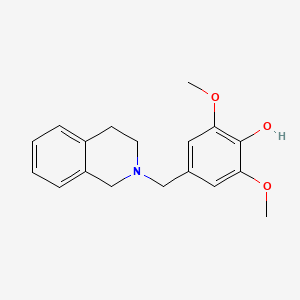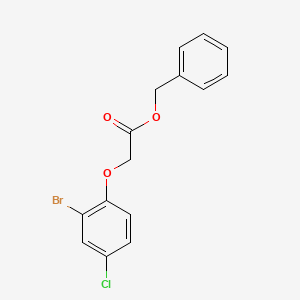![molecular formula C17H23ClN2O4S2 B5205918 2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5205918.png)
2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide, commonly known as CP-690550, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases and transplant rejection. The compound was first synthesized in 2003 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
CP-690550 selectively inhibits the activity of JAK3, a member of the JAK family that is primarily expressed in immune cells. By inhibiting JAK3, CP-690550 blocks the signaling pathways of various cytokines involved in the immune response, including interleukin-2, interleukin-4, interleukin-7, interleukin-9, interleukin-15, and interleukin-21. This leads to a reduction in the activity of T-cells, B-cells, and natural killer cells, resulting in the suppression of the immune response.
Biochemical and Physiological Effects:
CP-690550 has been shown to have several biochemical and physiological effects, including a reduction in the production of pro-inflammatory cytokines, such as interferon-gamma and tumor necrosis factor-alpha, and an increase in the production of anti-inflammatory cytokines, such as interleukin-10. The compound has also been shown to reduce the proliferation and activation of T-cells and B-cells, resulting in the suppression of the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CP-690550 is its selectivity for JAK3, which allows for a more targeted approach to immunosuppression compared to other immunosuppressive drugs. However, the compound has also been shown to have some limitations, including potential toxicity and the risk of infections due to the suppression of the immune response.
Direcciones Futuras
There are several future directions for the research on CP-690550, including the development of more selective JAK3 inhibitors with fewer side effects and the investigation of the compound's potential therapeutic applications in other autoimmune diseases, such as inflammatory bowel disease and lupus. Additionally, further studies are needed to better understand the long-term effects of CP-690550 on the immune system and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
The synthesis of CP-690550 involves several steps, including the reaction of 4-chloro-2-nitrophenol with thiomorpholine, followed by the reaction with cyclopentylacetonitrile and subsequent reduction with lithium aluminum hydride. The final step involves the reaction with p-toluenesulfonyl chloride to obtain the desired compound.
Aplicaciones Científicas De Investigación
CP-690550 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and psoriasis. The compound works by inhibiting the activity of Janus kinase (JAK), a family of enzymes that play a crucial role in the signaling pathways of various cytokines and growth factors involved in the immune response.
Propiedades
IUPAC Name |
2-(4-chloro-2-thiomorpholin-4-ylsulfonylphenoxy)-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O4S2/c18-13-5-6-15(24-12-17(21)19-14-3-1-2-4-14)16(11-13)26(22,23)20-7-9-25-10-8-20/h5-6,11,14H,1-4,7-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUEGWISQMUDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)Cl)S(=O)(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)

![3-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5205842.png)

![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)

![4,4'-methylenebis[N,N-bis(2-hydroxyethyl)benzenesulfonamide]](/img/structure/B5205873.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)

![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide](/img/structure/B5205907.png)
![3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5205911.png)
![2-iodo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5205913.png)
![ethyl 6-methyl-2-[(phenoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205924.png)
